molecular formula C7H13Cl2N3 B15221888 4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride

4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride

Cat. No.: B15221888
M. Wt: 210.10 g/mol
InChI Key: HMMQZJUGTQTCQX-UHFFFAOYSA-N
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Description

4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride is a chemical compound with a pyridine ring substituted with an aminomethyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride typically involves the reaction of 4-chloromethylpyridine with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted pyridine compounds.

Scientific Research Applications

4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a ligand in binding studies.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(aminomethyl)pyridine
  • N-methylpyridin-3-amine
  • 4-(aminomethyl)-N-methylpyridine

Uniqueness

4-(aminomethyl)-N-methylpyridin-3-amine dihydrochloride is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

4-(aminomethyl)-N-methylpyridin-3-amine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-9-7-5-10-3-2-6(7)4-8;;/h2-3,5,9H,4,8H2,1H3;2*1H

InChI Key

HMMQZJUGTQTCQX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)CN.Cl.Cl

Origin of Product

United States

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